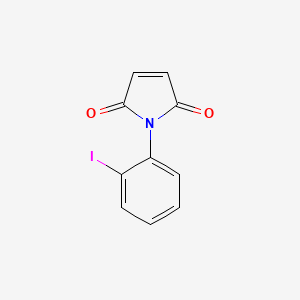

1-(2-Iodophenyl)-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZGPNZTJLHQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Iodophenyl 1h Pyrrole 2,5 Dione and Its Analogues

Traditional Synthetic Pathways to N-Aryl Maleimides and Adaptations for 2-Iodophenyl Substitution

Traditional methods for synthesizing N-aryl maleimides are well-established and typically involve the reaction of an aromatic amine with maleic anhydride (B1165640). These pathways are readily adaptable for the synthesis of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione by using 2-iodoaniline (B362364) as the starting amine.

Maleamic Acid Cyclodehydration Pathways

The most common and standard method for the preparation of N-substituted maleimides is a two-step process involving the formation and subsequent cyclodehydration of an N-substituted maleamic acid intermediate. google.commdpi.com

The first step is the acylation of the primary amine (in this case, 2-iodoaniline) with maleic anhydride. This reaction is typically rapid and results in the formation of the corresponding N-(2-Iodophenyl)maleamic acid. This step is generally high-yielding, often approaching quantitative yields. google.com

The second step involves the cyclodehydration of the maleamic acid intermediate to form the imide ring. This is commonly achieved by heating the maleamic acid with a dehydrating agent. rsc.org A widely used method employs acetic anhydride in the presence of a catalyst like anhydrous sodium acetate. mdpi.comrsc.org The mixture is heated, typically around 100°C, to drive the ring-closure reaction, which eliminates a molecule of water. rsc.org While effective, this method can generate significant acidic waste. google.com Alternative dehydrating agents that have been explored include trifluoroacetic anhydride and N,N'-dicyclohexylcarbodiimide (DCC). lew.roresearchgate.net

Reaction Scheme: Maleamic Acid Cyclodehydration

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Acylation | Maleic Anhydride + 2-Iodoaniline | Ether or similar solvent | N-(2-Iodophenyl)maleamic acid |

| 2. Cyclodehydration | N-(2-Iodophenyl)maleamic acid | Acetic Anhydride, Sodium Acetate, Heat | this compound |

Direct Condensation Approaches from Maleic Anhydride and 2-Iodoaniline

A more direct, one-step approach involves the direct condensation of maleic anhydride with the aromatic amine. This method bypasses the isolation of the maleamic acid intermediate. lew.ro The reaction is typically carried out by heating maleic anhydride and 2-iodoaniline together, sometimes in a high-boiling point solvent or, in some cases, without any solvent. google.comresearchgate.net

Direct thermal cyclodehydration can require high temperatures (approaching 200°C), which may lead to polymerization of the resulting maleimide (B117702) product. google.com To mitigate this, azeotropic distillation in the presence of an acid catalyst can be employed at lower temperatures to effectively remove the water formed during the reaction, thus driving the equilibrium towards the formation of the desired N-aryl maleimide. google.com

Advanced Synthetic Strategies for Selective Introduction of the 2-Iodophenyl Moiety

N-Arylation Reactions (e.g., Buchwald-Hartwig amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize N-aryl maleimides by coupling an aryl halide with a nitrogen-containing substrate. For the synthesis of this compound, one could envision a strategy coupling maleimide itself with 1,2-diiodobenzene or a related iodophenyl precursor.

Key Components of Buchwald-Hartwig Amination

| Component | Role | Examples |

|---|---|---|

| Catalyst | Facilitates the C-N bond formation | Pd(OAc)₂, [PdCl(allyl)]₂ |

| Ligand | Stabilizes the palladium center and modulates its reactivity | BINAP, DPPF, tBuXPhos |

| Base | Activates the amine and facilitates the catalytic cycle | NaOt-Bu, K₂CO₃, LiHMDS |

| Aryl Halide | Provides the aryl group | Aryl iodides, bromides, chlorides, or triflates |

| Amine Source | Provides the nitrogen atom | Primary or secondary amines, ammonia equivalents |

Palladium-Catalyzed Carbon-Carbon Bond Formation with Iodophenyl Precursors

Palladium catalysis is also instrumental in forming carbon-carbon bonds, and various strategies can be employed where an iodophenyl precursor is a key reactant. Recent research has focused on palladium-catalyzed annulation reactions. For instance, a [3+2] annulation of aryl iodides with maleimides via C(sp³)–H activation has been developed to construct polycyclic structures. acs.org While this specific example creates a more complex fused ring system, the underlying principle of activating an aryl iodide and reacting it with a maleimide highlights the potential for innovative synthetic designs.

Other palladium-catalyzed reactions, such as the Heck reaction or Suzuki coupling, could be envisioned in multi-step syntheses. For example, a precursor molecule could be synthesized and then an iodophenyl group could be introduced via a coupling reaction before the final maleimide ring is formed. researchgate.net These methods offer a high degree of control over the final structure. organic-chemistry.org

Microwave-Assisted Synthesis and Reaction Optimization for Maleimides

The application of microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of N-aryl maleimides. semanticscholar.orghaui.edu.vn This technique offers several advantages over conventional heating, such as dramatically reduced reaction times (often from hours to minutes), improved yields, and often cleaner reactions with fewer side products. digitellinc.comnih.gov

Microwave-assisted synthesis can be applied to the traditional cyclodehydration of maleamic acids. arkat-usa.org Often, these reactions can be performed under solvent-free ("green") conditions, which reduces environmental impact by minimizing waste. semanticscholar.orgnih.gov For example, a mixture of an aniline and maleic anhydride can be subjected to microwave heating for a few minutes to afford the N-aryl maleimide in good yield. nih.gov The rapid, uniform heating provided by microwaves efficiently drives the dehydration and ring-closure steps. haui.edu.vn

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | A few minutes nih.gov |

| Energy Source | Oil bath, heating mantle | Microwave irradiation |

| Heating Mechanism | Conduction/Convection | Direct interaction with molecules |

| Solvent Use | Often requires solvents | Can often be done solvent-free semanticscholar.org |

| Yield | Moderate to good | Often higher yields |

Catalytic Systems in N-Aryl Maleimide Synthesis (e.g., tin catalysts)

The traditional synthesis of N-aryl maleimides typically involves a two-step process: the reaction of an aniline with maleic anhydride to form a maleanilic acid intermediate, followed by cyclodehydration to yield the final maleimide. This cyclization step often requires a catalyst.

Commonly, a mixture of acetic anhydride and a weak base catalyst like sodium acetate is employed for the cyclization of the maleanilic acid intermediate. While effective, this method can necessitate high temperatures and long reaction times.

A promising alternative involves the use of tin-based catalysts. For instance, tin(II) chloride (SnCl₂) has been demonstrated as an effective catalyst for the synthesis of N-aryl-substituted azacycles from dicarboxylic acids and arylamines. nih.gov This methodology suggests that SnCl₂ could potentially catalyze the direct condensation and cyclization of 2-iodoaniline with maleic anhydride to form this compound. The catalytic cycle would likely involve the activation of the carboxylic acid groups of the maleanilic acid intermediate by the Lewis acidic tin(II) center, facilitating intramolecular nucleophilic attack by the amide nitrogen to promote ring closure.

While specific research on the SnCl₂-catalyzed synthesis of this compound is not extensively documented, the general applicability of this catalytic system to the formation of N-aryl imides from dicarboxylic acids provides a strong basis for its potential use. The reaction conditions would likely involve heating the reactants in the presence of a catalytic amount of SnCl₂ in a suitable solvent.

Organotin compounds have also been explored as catalysts in various organic syntheses, including the formation of polyesters and polyurethanes. expresspolymlett.com Their role in promoting esterification and amidation reactions suggests they could also be effective in the cyclization step of maleimide synthesis. However, the toxicity associated with organotin compounds is a significant drawback that must be considered. expresspolymlett.com

The table below summarizes potential catalytic systems for the synthesis of N-aryl maleimides.

| Catalyst System | Reactants | General Conditions | Advantages | Disadvantages |

| Sodium Acetate / Acetic Anhydride | Maleanilic acid | Heating | Well-established, readily available reagents | High temperatures, long reaction times, moderate atom economy |

| Tin(II) Chloride (SnCl₂) | Dicarboxylic acid (or anhydride) and Arylamine | Heating in a suitable solvent | Potentially milder conditions, efficient cyclization | Requires further research for specific optimization with maleic anhydride |

| Organotin Catalysts | Maleanilic acid | Heating | Effective for related reactions | Toxicity of organotin compounds |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly important in the design of synthetic routes to minimize environmental impact. Key considerations for the synthesis of this compound and its analogues include atom economy, solvent selection, and energy efficiency.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The traditional two-step synthesis of N-aryl maleimides often has a low atom economy, particularly in the cyclization step where acetic anhydride is used in excess and water is eliminated. tandfonline.com

Molecular Weight of this compound: 313.03 g/mol

Molecular Weight of 2-Iodoaniline: 219.03 g/mol

Molecular Weight of Maleic Anhydride: 98.06 g/mol

Total Molecular Weight of Reactants: 219.03 + 98.06 = 317.09 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (313.03 / (219.03 + 98.06)) x 100 ≈ 98.7%

This calculation represents the ideal scenario. In practice, the use of reagents like acetic anhydride and catalysts significantly lowers the actual atom economy. For example, a synthesis of N-(4-chlorophenyl)maleimide using acetic anhydride and sodium acetate was reported to have an atom economy of only 51% for the cyclization step. tandfonline.com

Solvent Selection:

The choice of solvent has a major impact on the environmental footprint of a synthesis. Traditional solvents used in N-aryl maleimide synthesis, such as diethyl ether and cyclohexane, are not considered green. arkat-usa.org Green chemistry encourages the use of safer, more environmentally benign solvents. Water has been explored as a solvent for the synthesis of some maleimides, offering a significantly greener alternative. arkat-usa.org For the synthesis of this compound, exploring water or other green solvents like ethanol would be a key step in developing a more sustainable process.

Energy Efficiency:

Reducing energy consumption is another core principle of green chemistry. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the cyclization of maleanilic acids, from hours to minutes, thereby improving energy efficiency. tandfonline.com For the synthesis of N-(4-chlorophenyl)maleimide, microwave heating at 90°C for 30 seconds provided a slight increase in yield compared to conventional heating at 60-70°C for 60 minutes. tandfonline.com Applying microwave technology to the synthesis of this compound could offer similar benefits.

The following table outlines some green chemistry considerations and potential improvements for the synthesis of N-aryl maleimides.

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Atom Economy | Use of excess acetic anhydride for dehydration. | Catalytic dehydration methods, potentially with recyclable catalysts. |

| Solvent Selection | Use of non-green solvents like diethyl ether and cyclohexane. | Use of water, ethanol, or other benign solvents. Solvent-free reactions where possible. |

| Energy Efficiency | Conventional heating for extended periods. | Microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Waste Reduction | Generation of byproducts from dehydrating agents. | Development of catalytic systems that minimize byproduct formation. |

By focusing on catalytic systems that offer high efficiency under mild conditions and incorporating green chemistry principles such as high atom economy, the use of benign solvents, and energy-efficient methods, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies of 1 2 Iodophenyl 1h Pyrrole 2,5 Dione

Reactivity of the Maleimide (B117702) Unsaturated Imide System

The maleimide core of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione is an electron-deficient alkene due to the presence of two adjacent electron-withdrawing carbonyl groups. This electronic feature makes it a versatile substrate for several important classes of organic reactions.

Nucleophilic Conjugate Addition Reactions (e.g., Michael Addition with Thiols and Amines)

The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic conjugate addition, commonly known as the Michael addition. chemeurope.comnih.govmasterorganicchemistry.com This reaction is a cornerstone of bioconjugation chemistry, where the maleimide moiety is often used to link molecules to proteins via cysteine residues. nih.gov

Thiols and amines are excellent nucleophiles for this transformation, readily adding to the β-carbon of the maleimide double bond. chemeurope.comnih.gov The reaction with thiols is particularly efficient and is widely employed in the construction of antibody-drug conjugates. squarespace.com The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the succinimide (B58015) adduct. libretexts.org

While specific studies on this compound are not prevalent, the reactivity is expected to be analogous to other N-aryl maleimides. The reaction conditions are typically mild, often proceeding at room temperature in a variety of solvents.

Table 1: Representative Conditions for Michael Addition to N-Aryl Maleimides

| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| Thiophenol | Triethylamine | Dichloromethane | Room Temp | >95 |

| Benzylamine | None | Ethanol | Room Temp | ~90 |

| Cyclohexylamine | None | Methanol | Room Temp | ~85 |

| Glycine | Sodium Bicarbonate | Water/DMF | Room Temp | >90 |

Note: This table presents typical conditions for Michael additions to N-aryl maleimides and is for illustrative purposes. Actual conditions for this compound may vary.

Diels-Alder Cycloaddition Reactions (Dienophilic Character)

The electron-poor double bond of the maleimide system makes it an excellent dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. squarespace.comnih.govnih.gov This reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. researchgate.net

This compound is expected to react readily with a variety of conjugated dienes, such as furan, cyclopentadiene, and anthracene (B1667546) derivatives. The reaction typically proceeds by heating the maleimide and the diene together, often without the need for a catalyst. The stereochemical outcome of the reaction is governed by the "endo rule," although the exo product can sometimes be favored under thermodynamic control. mdpi.com

The utility of the Diels-Alder reaction with maleimides extends to the synthesis of complex polycyclic structures and has been employed in the development of reversible covalent adaptable networks. researchgate.net

Table 2: Illustrative Diels-Alder Reactions of N-Phenylmaleimide Derivatives

| Diene | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Furan | Toluene | 80 | 24 | Exo-adduct | ~70 |

| 2,3-Dimethyl-1,3-butadiene | Xylene | 140 | 12 | Cyclohexene derivative | >90 |

| Cyclopentadiene | Diethyl ether | 0 - RT | 2 | Bicyclic adduct (endo) | >95 |

| Anthracene | 1,2-Dichlorobenzene | 180 | 6 | Aromatic adduct | ~85 |

Note: This table provides examples of Diels-Alder reactions with N-phenylmaleimide derivatives to illustrate the expected reactivity. Specific conditions and outcomes for this compound may differ.

Radical Polymerization and Copolymerization Pathways

The double bond of the maleimide ring can participate in radical polymerization and copolymerization reactions. tsijournals.com N-substituted maleimides are known to undergo free-radical polymerization to produce thermally stable polymers. kpi.ua The polymerization is typically initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) upon heating.

Copolymerization of N-aryl maleimides with other vinyl monomers, such as styrene, allows for the synthesis of copolymers with tailored properties. mdpi.com The incorporation of the maleimide unit generally enhances the thermal stability of the resulting polymer.

Reactivity of the 2-Iodophenyl Substituent

The iodine atom attached to the phenyl ring of this compound provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions and allows for the exploration of hypervalent iodine chemistry.

Participation in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki, Ullmann)

The carbon-iodine bond is a common and reactive functional group in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org this compound would be an excellent substrate for Sonogashira coupling, allowing for the introduction of an alkynyl group at the 2-position of the phenyl ring. nih.govhes-so.ch

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.orgmdpi.combeilstein-journals.org This would enable the introduction of a vinyl group onto the phenyl ring of the title compound. researchgate.net

Suzuki Coupling: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. youtube.comharvard.edulibretexts.orgnih.gov This reaction is widely used for the formation of biaryl compounds.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.orgwikipedia.orgorganic-chemistry.orgmdpi.com This reaction typically requires higher temperatures than palladium-catalyzed couplings. nih.gov

Table 3: Representative Conditions for Cross-Coupling Reactions of Aryl Iodides

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Room Temp - 50 |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Triethylamine | DMF | 80 - 120 |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80 - 100 |

| Ullmann (N-arylation) | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 100 - 150 |

Note: This table illustrates typical conditions for cross-coupling reactions of aryl iodides. The specific conditions for this compound would need to be optimized.

Role in Hypervalent Iodine Chemistry and Oxidative Transformations

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their unique reactivity as oxidizing agents and their ability to facilitate various transformations. chem-station.comorganic-chemistry.orgfrontiersin.org Common hypervalent iodine reagents include (diacetoxyiodo)benzene (B116549) (PIDA) and Dess-Martin periodinane (DMP). nih.gov

The 2-iodophenyl group of this compound could potentially be oxidized to the corresponding iodine(III) or iodine(V) species. These hypervalent iodine derivatives could then be used in a variety of oxidative transformations, such as the oxidation of alcohols to aldehydes or ketones, or in oxidative amination reactions. nih.govbeilstein-journals.org

Kinetic and Thermodynamic Aspects of Key Transformations

The outcome of reactions involving this compound can often be directed by controlling kinetic and thermodynamic parameters. nih.govresearchgate.net This is particularly relevant for its most common transformations, such as the Michael addition of thiols.

Kinetic Control: Kinetic studies on N-aryl maleimides show that they react very rapidly with thiol-containing molecules. mdpi.com The reaction with N-acetyl-L-cysteine, for example, proceeds to completion quickly, with the starting maleimide often being consumed within minutes. mdpi.com This rapid rate is a key feature for applications like bioconjugation, where swift and efficient reactions are desired. mdpi.com The rate of reaction is influenced by several factors, including temperature, solvent, and the electronic nature of the N-aryl substituent. mdpi.comrug.nl Generally, the initial Michael addition to form the thio-succinimide conjugate is the kinetically favored pathway.

Thermodynamic Control: While the initial thiol addition is rapid, the resulting thio-succinimide conjugate can undergo subsequent reactions, such as ring hydrolysis, especially in aqueous environments. mdpi.com This ring-opening to form the corresponding thio-succinamic acid can be considered a thermodynamically more stable outcome under certain pH conditions. The competition between the kinetically favored conjugate and the thermodynamically favored hydrolyzed product is a critical consideration. Similarly, Diels-Alder reactions involving the maleimide core can be reversible, and the stability of the resulting cycloadduct is governed by thermodynamics. The choice of reaction time and temperature can influence whether the kinetic or thermodynamic product is isolated as the major species. nih.govresearchgate.net

The following table outlines the kinetic and thermodynamic considerations for the key thiol-Michael addition reaction.

| Parameter | Kinetic Product | Thermodynamic Product |

|---|---|---|

| Product Structure | Thio-succinimide conjugate (covalent C-S bond) | Thio-succinamic acid (hydrolyzed imide ring) |

| Formation Conditions | Short reaction times, neutral pH | Longer reaction times, basic or acidic pH, aqueous solvent |

| Relative Rate | Very fast formation mdpi.com | Slower formation via rearrangement/hydrolysis |

| Relative Stability | Less stable to hydrolysis | More stable in aqueous environments |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reactivity and reaction mechanisms of N-aryl maleimides like this compound. ekb.eg These theoretical studies provide deep insights into structural properties, transition states, and energy barriers that are often difficult to determine experimentally.

Elucidation of Structural and Electronic Properties: DFT calculations are used to determine optimized molecular geometries, including bond lengths and the crucial dihedral angle between the phenyl ring and the maleimide ring. nih.gov For ortho-substituted N-aryl maleimides, steric repulsion between the substituent (the iodine atom) and the carbonyl oxygens of the maleimide ring can lead to significant twisting. nih.gov This torsion angle influences the electronic communication between the two rings and can impact the reactivity of the C=C double bond. Computational models can also map electrostatic potential and frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic and electrophilic attack.

Calculation of Rotational Energy Barriers: A key feature of ortho-substituted N-aryl imides is the potential for atropisomerism, where rotation around the N-aryl (C-N) bond is restricted. DFT studies have been successfully employed to calculate the rotational energy barriers (ΔGrot.‡). chemrxiv.org These calculated values often show good agreement with experimental data derived from dynamic NMR or chiral chromatography, validating the computational models. chemrxiv.org Understanding this barrier is essential for applications where specific, stable conformations are required.

| Compound | Experimental ΔGrot.‡ (kcal/mol) | DFT Calculated ΔGrot.‡ (kcal/mol) | Reference |

|---|---|---|---|

| Atropisomeric N-Aryl Phthalimide 2a | 30.46 ± 0.03 | 31.9 | chemrxiv.org |

| Atropisomeric N-Aryl Phthalimide 2n | 29.35 ± 0.04 | 30.2 | chemrxiv.org |

Mapping Reaction Pathways: Computational studies can be used to map the potential energy surface of a chemical reaction, identifying intermediates and transition states. ekb.eg For instance, in the synthesis of N-aryl imides, mechanistic experiments suggested the formation of an isoimide (B1223178) intermediate. chemrxiv.org DFT calculations can corroborate such findings by calculating the energies of the proposed intermediates and the activation energies of the steps involved, thereby elucidating the most likely reaction pathway. chemrxiv.org Furthermore, molecular docking studies, another computational technique, can be used to model the interaction of these molecules with biological targets like enzymes, providing a mechanistic basis for their biological activity. nih.govebi.ac.uk

Contributions to Chemical Biology Research Synthesis and Probe Development Focus

Design and Synthesis of Bioconjugation Linkers and Strategies

The dual reactivity of 1-(2-iodophenyl)-1H-pyrrole-2,5-dione makes it an exemplary linker for creating complex bioconjugates. The maleimide (B117702) and iodophenyl groups can be addressed with orthogonal chemical reactions, enabling the stepwise and controlled assembly of multiple components onto a single molecular scaffold.

Site-Selective Protein and Peptide Modification via Thiol-Maleimide Adducts

The maleimide functional group is one of the most widely utilized moieties for the site-selective modification of proteins and peptides. It reacts with high specificity and efficiency with the thiol group of cysteine residues under mild physiological conditions (pH 6.5–7.5). This reaction, a Michael addition, results in the formation of a stable covalent thioether bond, effectively tethering the maleimide-containing molecule to the protein.

The process is highly selective for cysteines due to the unique nucleophilicity of the thiol side chain compared to other amino acid residues. When a protein contains a single accessible cysteine, this method allows for modification at a specific, predetermined site. This level of control is crucial for creating homogeneous bioconjugates, such as antibody-drug conjugates (ADCs) or fluorescently labeled proteins, where random modification could lead to loss of function. While the resulting thiosuccinimide adduct is generally stable, some maleimide derivatives can form reversible adducts, which may be sensitive to reducing agents like glutathione (B108866) or undergo thiol exchange, a factor that must be considered in experimental design.

The this compound linker utilizes this established chemistry to anchor itself to a protein or peptide, leaving the iodophenyl group available for subsequent transformations.

| Target Residue | Functional Group | Reaction Type | Resulting Linkage | Key Features |

| Cysteine | Thiol (-SH) | Michael Addition | Thioether | High selectivity, mild conditions, stable bond |

N-Terminal Bioconjugation Methods Utilizing Maleimide Derivatives

While cysteine modification is a powerful tool, many naturally occurring proteins lack accessible free cysteine residues. To overcome this, strategies targeting the protein's N-terminus have been developed, as every protein possesses a unique N-terminal α-amine group. Maleimide derivatives can be employed in these methods, providing an alternative to thiol-based chemistry. One such approach involves a copper(II)-mediated reaction that can selectively modify the N-terminal amine. This allows for the installation of the maleimide moiety at a single, predictable location without the need for genetic engineering to introduce a cysteine residue. The use of this compound in such a strategy would enable site-specific N-terminal labeling while preserving the iodophenyl group for further functionalization.

| Target Site | Functional Group | Reaction Type | Key Features |

| Protein N-Terminus | α-Amine (-NH₂) | e.g., Copper-mediated coupling | Site-specific modification, avoids need for cysteine mutagenesis |

Development of Click Chemistry Reagents with Maleimide and Iodophenyl Functionalities

The true synthetic power of this compound lies in its capacity as a hetero-bifunctional linker, where the iodophenyl group serves as a handle for "click chemistry" and other palladium-catalyzed cross-coupling reactions. After the maleimide end has been conjugated to a biomolecule, the aryl iodide can undergo highly efficient and specific reactions, most notably the Sonogashira coupling.

The Sonogashira reaction is a cross-coupling reaction between an aryl halide (in this case, the iodophenyl group) and a terminal alkyne, catalyzed by palladium and copper(I). This reaction is exceptionally robust, proceeds under mild conditions, and is orthogonal to most functional groups found in biological systems, qualifying it as a click-type reaction. This allows a researcher to first attach the linker to a protein via its maleimide end and then "click" on a second molecule containing a terminal alkyne, such as a fluorescent dye, a photosensitizer, a radioligand, or another biomolecule. This modular approach is invaluable for constructing complex and precisely defined bioconjugates.

| Orthogonal Chemistry | Functional Group 1 | Functional Group 2 | Reaction Type | Key Features |

| Step 1 | Maleimide | Thiol (Cysteine) | Michael Addition | Site-selective protein attachment |

| Step 2 | Iodophenyl | Terminal Alkyne | Sonogashira Coupling | High-efficiency "click" ligation of a second molecule |

Scaffold for the Synthesis of Molecular Probes for Biochemical Pathways

The 1H-pyrrole-2,5-dione (maleimide) ring system is a recognized "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds, including kinase inhibitors. The this compound structure leverages this by serving as a foundational scaffold for building sophisticated molecular probes to investigate biochemical pathways.

The maleimide portion can act as a covalent warhead, designed to bind irreversibly to a cysteine residue in the active site of a target enzyme. Simultaneously, the iodophenyl group provides a versatile attachment point for various reporter tags. For example, it can be used for:

Radioiodination : The iodine atom can be readily exchanged with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I, to create radiolabeled probes for PET/SPECT imaging, autoradiography, or quantitative binding assays.

Attachment of Fluorophores : Using Sonogashira coupling, a fluorescent dye with a terminal alkyne can be attached to the iodophenyl ring. This creates a fluorescent probe that can be used to visualize the target protein in cells or tissues.

Affinity Probes : A biotin (B1667282) molecule functionalized with an alkyne can be "clicked" onto the scaffold, creating a probe for affinity purification and identification of binding partners (e.g., activity-based protein profiling).

This modular design allows for the rapid synthesis of a variety of probes for different applications, all based on the same core scaffold.

| Probe Type | Modification at Iodophenyl Group | Application |

| Radioprobe | Isotopic exchange with ¹²⁵I | In vitro target quantification, autoradiography |

| Fluorescent Probe | Sonogashira coupling with an alkyne-fluorophore | Cellular imaging, flow cytometry |

| Affinity Probe | Sonogashira coupling with alkyne-biotin | Protein pull-down and identification |

Methodologies for Library Generation for Biological Screening

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput biological screening. The goal of DOS is to efficiently explore a wide range of "chemical space" to discover novel biological probes or drug leads.

The this compound scaffold is exceptionally well-suited for DOS. It provides multiple points for diversification:

Maleimide Core : The maleimide ring itself can be synthesized from various precursors, allowing for substitutions on the carbon-carbon double bond.

Iodophenyl Group : This is the most significant point of diversification. The aryl iodide can participate in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a vast array of different chemical fragments from commercially available libraries of boronic acids, stannanes, alkenes, and alkynes.

By combining a set of core maleimide structures with a large library of coupling partners for the iodophenyl group, a large and highly diverse library of compounds can be rapidly generated. This parallel synthesis approach is efficient and allows for the systematic exploration of structure-activity relationships (SAR) once initial hits are identified from a screening campaign.

| Diversification Point | Reaction Type | Example Building Blocks | Resulting Diversity |

| Iodophenyl Group | Suzuki Coupling | Aryl/heteroaryl boronic acids | Bi-aryl structures |

| Iodophenyl Group | Sonogashira Coupling | Terminal alkynes | Aryl-alkyne structures |

| Iodophenyl Group | Heck Coupling | Alkenes | Aryl-alkene structures |

| Maleimide Ring | Multi-component synthesis | Various amines and dicarbonyls | Substituted pyrrole-diones |

Applications in Advanced Materials Science Research

Polymer Chemistry and Macromolecular Engineering

The maleimide (B117702) group is a cornerstone in polymer chemistry due to its versatile reactivity, particularly in addition reactions and cycloadditions.

Synthesis of Maleimide-Containing Monomers and Polymers

N-substituted maleimides are frequently employed as monomers or as functional groups for post-polymerization modification. The synthesis of polymers from pyrrole-based monomers is a well-established field. nih.govontosight.ai These polymers often exhibit high thermal stability and solubility in various solvents, making them suitable for a range of applications. nih.gov The general synthetic route to N-aryl maleimides involves the reaction of maleic anhydride (B1165640) with a corresponding aniline.

While synthetic procedures for various N-aryl pyrroles are documented beilstein-journals.org, specific studies detailing the polymerization of "1-(2-Iodophenyl)-1H-pyrrole-2,5-dione" or its incorporation into polymer chains are not found in the reviewed literature. The presence of the iodophenyl group could potentially be leveraged for subsequent cross-coupling reactions, such as Suzuki or Stille coupling, to create more complex polymer architectures rsc.org, but this remains a hypothetical application without direct research evidence for this specific compound.

Thermoreversible Polymer Networks via Diels-Alder Chemistry

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in polymer chemistry for creating crosslinked networks. wikipedia.org Maleimides are excellent dienophiles and are commonly reacted with furan-functionalized polymers to form thermoreversible networks. nih.gov The forward Diels-Alder reaction forms covalent crosslinks at lower temperatures, leading to a solid, crosslinked material. Upon heating, the reverse (retro-Diels-Alder) reaction occurs, breaking the crosslinks and allowing the material to flow or be reprocessed. This reversibility is a key feature for developing recyclable and self-healing materials.

There is no specific research available that demonstrates the use of "this compound" in the formation of such thermoreversible polymer networks. While it can be inferred that the maleimide moiety of the compound would participate in Diels-Alder reactions, the influence of the 2-iodophenyl substituent on the kinetics and thermodynamics of the forward and retro-Diels-Alder reactions has not been studied.

Self-Healing Materials Incorporating Maleimide Moieties

The principle of thermoreversible Diels-Alder chemistry is directly applicable to the design of self-healing polymers. mdpi.comnih.gov When a crack forms in a material based on this chemistry, applying heat can initiate the retro-Diels-Alder reaction, breaking the crosslinks and allowing the polymer chains to flow and fill the damaged area. Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, thus "healing" the material.

Again, the scientific literature lacks specific examples or studies on the incorporation of "this compound" into self-healing materials. Its potential efficacy in such a system would depend on the dynamics of the Diels-Alder cycloaddition with a suitable diene-functionalized polymer, which remains uninvestigated.

UV-Curable Systems and Photopolymerization

UV-curable systems rely on photopolymerization, where monomers and oligomers are rapidly crosslinked upon exposure to ultraviolet light. Maleimide compounds can participate in photopolymerization reactions, often in thiol-ene click chemistry, where the double bond of the maleimide reacts with a thiol-containing compound in the presence of a photoinitiator. This process is known for its high efficiency and speed.

No research articles were identified that specifically investigate the use of "this compound" in UV-curable formulations or photopolymerization processes. Its suitability for such applications would need to be experimentally determined.

Functional Materials Development (e.g., liquid crystalline materials)

The development of functional materials, such as liquid crystals, often involves the synthesis of molecules with specific structural features, such as rigid cores and flexible terminal chains. Heterocyclic compounds are frequently used as building blocks for liquid crystalline materials. jmchemsci.comrsc.org The structure of "this compound" possesses a degree of rigidity that might be conducive to forming liquid crystalline phases when appropriately substituted with long alkyl or alkoxy chains.

However, a review of the literature reveals no studies on the synthesis or characterization of liquid crystalline materials derived from "this compound". Research in this area appears to be focused on other pyrrole-based structures. rsc.org

Surface Functionalization and Coating Technologies

The reactive nature of the maleimide group makes it a valuable tool for surface functionalization. It can readily react with thiol groups on surfaces to form stable thioether linkages. This is a common strategy for immobilizing biomolecules or other functional moieties onto a substrate. The iodophenyl group could also potentially be used for surface attachment via reactions on the iodine atom, for example, through Sonogashira coupling to an alkyne-functionalized surface.

Despite these potential applications, there is no available research specifically describing the use of "this compound" for surface functionalization or in the development of coating technologies.

Theoretical and Computational Investigations of 1 2 Iodophenyl 1h Pyrrole 2,5 Dione

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione. These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by analysis of the molecular orbitals and electron density distribution.

Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles, which together define the molecular geometry. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and distribution of these orbitals are critical in predicting the molecule's reactivity in various chemical reactions, such as cycloadditions and nucleophilic additions. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties. For N-aryl maleimides, the electronic properties can be tuned by the substituents on the aryl ring.

Table 1: Illustrative Calculated Electronic Properties for a Generic N-Aryl Maleimide (B117702)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 2.5 D |

Note: These are representative values for an N-aryl maleimide and would be expected to vary for this compound.

Conformational Analysis and Stereoelectronic Effects of the 2-Iodophenyl Group

The presence of a bulky iodine atom at the ortho position of the phenyl ring introduces significant steric hindrance, which governs the conformational preferences of this compound. The primary conformational feature to consider is the rotation around the N-C(aryl) single bond. This rotation is restricted due to the steric clash between the iodine atom and one of the carbonyl groups of the maleimide ring.

This restricted rotation can lead to atropisomerism, where the molecule exists as a pair of enantiomers that are stable and separable at room temperature. chemrxiv.org The energy barrier to rotation around the N-C(aryl) bond can be calculated using computational methods by mapping the potential energy surface as a function of the dihedral angle between the phenyl ring and the maleimide ring. chemrxiv.org DFT calculations have been used to determine the rotational barriers for N-aryl phthalimides and maleimides, with calculated values often in good agreement with experimental data. chemrxiv.org

Table 2: Hypothetical Conformational Energy Profile of this compound

| Dihedral Angle (Phenyl-Maleimide) | Relative Energy (kcal/mol) |

| 0° | High (Steric Clash) |

| 45° | Intermediate |

| 90° | Minimum |

| 135° | Intermediate |

| 180° | High (Steric Clash) |

Note: This table represents a hypothetical energy profile to illustrate the effect of the ortho-substituent.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of this compound in solution and to predict its reactivity. nih.govmdpi.commdpi.com By simulating the motion of the molecule over time, MD can reveal how its conformation changes and how it interacts with solvent molecules and potential reactants. mdpi.com

For reactivity prediction, MD simulations can be used to sample the conformational space of the reactant molecule and identify the most populated and reactive conformations. nih.gov In the context of this compound, MD simulations could be employed to study its propensity to undergo reactions such as Diels-Alder cycloadditions or Michael additions. nih.gov The simulations can provide insights into the accessibility of the reactive sites, such as the double bond of the maleimide ring, to incoming reagents.

Furthermore, MD simulations can be combined with quantum mechanics (QM) in QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In such approaches, the reactive part of the system is treated with a high level of quantum theory, while the surrounding environment (e.g., solvent) is described by a classical force field. This allows for the study of reaction dynamics in a more realistic environment.

Spectroscopic Data Prediction and Validation (e.g., NMR chemical shifts, IR vibrational modes)

Computational chemistry offers reliable methods for the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds. mdpi.comnih.govnih.govsourceforge.io

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.comnih.gov The process typically involves geometry optimization of the molecule, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the different low-energy conformers. liverpool.ac.uk

IR Vibrational Modes: The prediction of infrared (IR) vibrational spectra is another valuable computational tool. nih.govscirp.org After geometry optimization, a frequency calculation is performed to obtain the vibrational frequencies and their corresponding normal modes. scirp.org The calculated frequencies are often scaled by an empirical factor to better match experimental data. The resulting predicted spectrum, including the frequencies and intensities of the vibrational bands, can be compared with experimental IR spectra to confirm the structure of the molecule. nih.gov Density functional theory has been shown to yield good results for the frequencies and atomic displacements in the vibrational modes of N-phenylmaleimide. nih.gov

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Maleimide CH | 6.8 - 7.0 | 134.0 - 135.0 |

| Maleimide C=O | - | 169.0 - 171.0 |

| Phenyl C-I | - | 95.0 - 100.0 |

| Phenyl CH | 7.2 - 7.8 | 128.0 - 140.0 |

Note: These are estimated chemical shift ranges based on known data for similar N-aryl maleimides. rsc.org

Table 4: Illustrative Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O symmetric stretch | ~1780 |

| C=O asymmetric stretch | ~1710 |

| C=C stretch | ~1590 |

| C-N stretch | ~1380 |

| C-I stretch | ~650 |

Note: These are representative frequencies for N-aryl maleimides.

Mechanistic Insights from Computational Studies (e.g., activation energies, reaction pathways)

Computational studies are invaluable for gaining a deep understanding of reaction mechanisms, including the identification of transition states and the calculation of activation energies. rsc.org For this compound, computational methods can be applied to investigate the mechanisms of its characteristic reactions.

Diels-Alder Reaction: N-phenylmaleimides are excellent dienophiles in Diels-Alder reactions. tandfonline.comsemanticscholar.orgfigshare.com Computational studies can be used to model the reaction pathway of this compound with a diene. This would involve locating the transition state structure for the concerted [4+2] cycloaddition and calculating the activation energy. researchgate.net The influence of the 2-iodophenyl group on the stereoselectivity (endo/exo selectivity) of the reaction can also be investigated.

Michael Addition: The electron-deficient double bond of the maleimide ring is susceptible to Michael addition by nucleophiles. mdpi.com Computational methods can elucidate the mechanism of this reaction, which can proceed through a stepwise or concerted pathway. By calculating the energies of the intermediates and transition states, the preferred reaction pathway and the activation barrier can be determined.

The calculation of activation energies is crucial for predicting the feasibility and rate of a reaction. researchgate.netlibretexts.org These calculations are typically performed using DFT or higher-level ab initio methods. reddit.com The results from such studies can provide a theoretical framework for understanding and predicting the chemical behavior of this compound in various synthetic applications.

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Solvent Selection : Ethanol or toluene are common solvents for pyrrole-dione syntheses, with polarity affecting reaction kinetics .

- Catalysis : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) can accelerate cyclization steps .

- Purification : Column chromatography or recrystallization enhances purity, monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., carbonyl peaks at ~170–175 ppm) and FT-IR (C=O stretch ~1700 cm⁻¹) .

Q. What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves iodine-phenyl spatial orientation and dihedral angles (e.g., 15–25° relative to the pyrrole ring) .

- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–8.0 ppm) and pyrrolic protons (δ 6.5–7.0 ppm); ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ and iodine isotopic pattern .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar to methoxyphenyl analogs) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HI gas during iodination) .

- Waste Disposal : Halogenated waste should be segregated and treated with neutralizing agents (e.g., NaHCO₃) .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or acetylcholinesterase) at 1–100 μM concentrations .

- Cell Viability : MTT assay in cancer cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrrole-2,5-dione derivatives?

Methodological Answer:

- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hrs) .

- Metabolite Profiling : LC-MS identifies active metabolites or degradation products .

- Structural Confirmation : Re-characterize compounds post-assay to rule out decomposition .

Q. How can the mechanism of action for iodine-substituted pyrrole-diones be investigated in disease models?

Methodological Answer:

- Molecular Docking : Simulate binding to targets (e.g., COX-2 or β-amyloid) using AutoDock Vina .

- Kinetic Studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots for enzyme targets .

- Gene Expression : qPCR or RNA-seq to assess pathways like apoptosis (e.g., Bcl-2/Bax ratio) .

Q. What methodologies assess the pharmacokinetic profile of this compound?

Methodological Answer:

- ADME Studies :

- Absorption : Caco-2 cell monolayer permeability assay .

- Metabolic Stability : Liver microsome incubation (e.g., rat/human) with LC-MS quantification .

- Plasma Protein Binding : Equilibrium dialysis (e.g., >90% binding indicates limited bioavailability) .

Q. How does halogen substitution (iodine vs. chlorine/bromine) influence reactivity and bioactivity?

Methodological Answer:

-

Electrophilicity : Iodine’s polarizable nature enhances electrophilic aromatic substitution rates vs. chlorine .

-

Biological Potency : Compare IC₅₀ values in enzyme assays (e.g., iodine analogs show 2–3× higher COX-2 inhibition than chloro derivatives) .

-

Table : Halogen Effects on Bioactivity

Halogen LogP IC₅₀ (COX-2, μM) Reference I 3.2 12.5 Cl 2.8 28.7 Br 3.0 19.4

Q. What experimental designs optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test temperature (80–120°C), solvent ratio (ethanol:H₂O), and catalyst loading .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress for real-time adjustments .

- Green Chemistry Metrics : Calculate E-factor (waste/product ratio) to minimize environmental impact .

Q. How can computational methods predict the synthetic feasibility of novel pyrrole-dione derivatives?

Methodological Answer:

- Retrosynthetic Analysis : Tools like Synthia™ identify feasible routes (e.g., Suzuki coupling for aryl-pyrrole linkage) .

- DFT Calculations : Predict thermodynamic favorability of iodination vs. competing side reactions .

- Solubility Prediction : COSMO-RS models estimate solubility in biorelevant media (e.g., FaSSIF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.